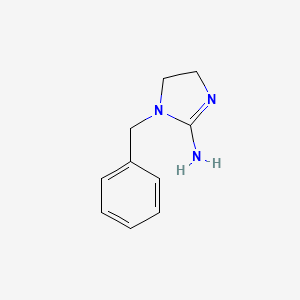

1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

69918-51-0 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-benzyl-4,5-dihydroimidazol-2-amine |

InChI |

InChI=1S/C10H13N3/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12) |

InChI Key |

TYOKNUMIINFSSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=N1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Approaches for 2-Aminoimidazoline (B100083) Synthesis

Traditional methods for constructing the 2-aminoimidazoline scaffold are robust and widely utilized, typically involving the cyclization of linear precursors.

Cyclization Reactions of N-Substituted Ethylenediamine (B42938) Precursors

A primary and straightforward route to 2-aminoimidazolines involves the cyclization of N-substituted ethylenediamine with a reagent that provides the C2-N2-amino unit. Common reagents for this transformation include cyanogen (B1215507) bromide or cyanamide. researchgate.net The reaction proceeds via nucleophilic attack of one nitrogen of the ethylenediamine derivative onto the electrophilic carbon of the cyanating agent, followed by an intramolecular cyclization to form the five-membered imidazoline (B1206853) ring.

For instance, the reaction of an N-substituted ethylenediamine with cyanogen bromide first forms a guanidinium (B1211019) intermediate, which then undergoes ring closure. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

Reactions Involving Isocyanates, Isothiocyanates, and Related Reagents

Another classical and versatile method employs isothiocyanates or isocyanates as reagents. researchgate.net When an N-substituted ethylenediamine is treated with an isothiocyanate, a thiourea (B124793) intermediate is formed. researchgate.net Subsequent cyclization, often promoted by heat or a desulfurization agent (like mercuric oxide or carbodiimides), leads to the formation of the 2-aminoimidazoline ring with the concomitant removal of a sulfur byproduct. researchgate.netresearchgate.net

This method is advantageous as the substituent on the exocyclic nitrogen of the final product is conveniently introduced from the corresponding isothiocyanate starting material. rsc.org The reaction conditions can be tailored to accommodate a wide range of functional groups on both the ethylenediamine and isothiocyanate precursors. nih.govnih.gov

| Reagent Class | Intermediate | Key Transformation | Reference |

| Cyanogen Halides | Cyanamidium salt | Intramolecular Cyclization | researchgate.net |

| Isothiocyanates | Thiourea | Desulfurative Cyclization | researchgate.netresearchgate.net |

| Isocyanates | Urea (B33335) | Dehydrative Cyclization | researchgate.net |

Specific Synthetic Routes for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine and its Derivatives

The synthesis of the specific target molecule, 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, involves strategies to introduce the benzyl (B1604629) group either before or after the formation of the imidazoline ring.

Benzyl Group Introduction Strategies (e.g., via benzyl chloride)

The benzyl group is typically introduced via nucleophilic substitution using benzyl chloride or benzyl bromide. osti.gov One common pathway involves the initial mono-N-benzylation of ethylenediamine. This is a critical step, as controlling the degree of alkylation is necessary to avoid the formation of dibenzylated products. The resulting N-benzylethylenediamine is then subjected to cyclization using reagents like cyanogen bromide, as described in the classical methods, to yield the target compound. nih.gov

Alternatively, an existing 2-aminoimidazoline can be benzylated at the N1 position. This requires careful selection of reaction conditions, including the choice of base and solvent, to ensure regioselectivity and prevent alkylation at the exocyclic amino group.

One-Pot and Multi-Step Synthesis Pathways (e.g., via α-chloroketones and guanidine (B92328) derivatives)

More complex 2-aminoimidazoline derivatives can be accessed through multi-step pathways or convergent one-pot syntheses. A notable method involves the condensation of α-haloketones with guanidine or its derivatives. mdpi.comnih.gov This reaction builds the imidazole (B134444) ring first, which can then be reduced to the imidazoline. For example, an α-chloroketone reacts with a guanidine derivative in a process that involves alkylation followed by cyclocondensation. mdpi.com This approach is highly valuable for producing polysubstituted 2-aminoimidazoles, which can be precursors to the corresponding dihydroimidazolines. organic-chemistry.org

One-pot syntheses are particularly attractive for their efficiency. nih.govnih.gov For instance, a one-pot, two-step synthesis of 2-aminoimidazoles has been developed using α-chloroketones and guanidine derivatives in deep eutectic solvents, which significantly reduces reaction times compared to conventional solvents. mdpi.comnih.gov While this route directly yields the aromatic imidazole, subsequent reduction would provide the desired dihydro-imidazoline core.

| Pathway | Key Reactants | Description | Reference |

| Multi-Step | N-benzylethylenediamine + Cyanogen Bromide | Pre-installation of the benzyl group followed by classical cyclization. | nih.gov |

| One-Pot (variant) | α-chloroketone + Guanidine | Forms a 2-aminoimidazole ring, which requires a subsequent reduction step. | mdpi.comnih.gov |

Green Chemistry Approaches in 2-Aminoimidazoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For 2-aminoimidazoline synthesis, this has manifested in several key areas.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times while reducing energy consumption. researchgate.net Protocols for the microwave-assisted synthesis of various imidazole and imidazoline derivatives have been reported, sometimes avoiding the need for strong acidic conditions. msu.ru

The use of "green" solvents is another important aspect. Deep eutectic solvents (DESs), for example, have been successfully employed as non-toxic, biodegradable reaction media for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines. mdpi.comnih.gov These solvents can sometimes be recycled, further enhancing the sustainability of the process. mdpi.com Additionally, solvent-free reactions, where reactants are mixed and heated directly, represent an ideal green chemistry approach by eliminating solvent waste entirely.

These modern approaches not only align with the principles of green chemistry but also often provide practical advantages in terms of efficiency and operational simplicity. organic-chemistry.org

Utilization of Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents in the synthesis of heterocyclic compounds, including structures related to 2-aminoimidazolines. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. Their negligible volatility, high thermal stability, and tunable polarity make them advantageous for a variety of chemical transformations. mdpi.com

While a specific protocol for the synthesis of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine using DESs is not extensively documented, the successful synthesis of analogous 2-aminoimidazoles in these media provides a strong basis for its potential application. mdpi.comnih.gov For instance, a high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved through the heterocyclodehydration of α-chloroketones and guanidine derivatives in DESs composed of choline (B1196258) chloride (ChCl) with either glycerol (B35011) or urea. mdpi.com This approach significantly reduces reaction times compared to syntheses in toxic and volatile organic solvents. mdpi.comnih.gov

The proposed mechanism in these reactions highlights the potential for hydrogen bonding catalysis by the DES, which can activate the substrates and facilitate the cyclization process. mdpi.comresearchgate.net A hypothetical reaction scheme for the synthesis of a 2-aminoimidazoline derivative in a DES is presented below, illustrating the potential for greener reaction conditions.

Table 1: Synthesis of 2-Aminoimidazole Derivatives in Deep Eutectic Solvents

| Entry | Reactants | DES | Temperature (°C) | Time (h) | Yield (%) |

| 1 | α-chloroketone, Guanidine | ChCl:Glycerol (1:2) | 80 | 4-6 | High |

| 2 | α-chloroketone, Guanidine | ChCl:Urea (1:2) | 80 | 4-6 | High |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves conducting chemical reactions by grinding or milling solid reactants, offers a solvent-free approach to chemical synthesis, thereby reducing waste and environmental impact. beilstein-journals.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and their precursors, such as ureas, thioureas, and guanidines. beilstein-journals.org

The synthesis of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine can be envisioned through a two-step mechanochemical process. The first step would involve the synthesis of the guanidine precursor, N-benzyl-N'-(2-aminoethyl)guanidine, from N-benzylethylenediamine and a guanylating agent under ball-milling conditions. The subsequent step would be the intramolecular cyclization of this precursor to form the 2-aminoimidazoline ring, potentially activated by a solid-state catalyst.

Research has demonstrated the efficient and high-yielding synthesis of guanidines via mechanochemical methods. beilstein-journals.org For example, the reaction of amines with carbodiimides or other guanylating agents can proceed rapidly and quantitatively in a ball mill, often without the need for any solvent. beilstein-journals.org The extension of this methodology to the cyclization step is a promising area of investigation for the green synthesis of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine.

Table 2: Examples of Mechanochemical Synthesis of Guanidine Derivatives

| Entry | Reactants | Conditions | Time | Yield (%) |

| 1 | Amine, Carbodiimide | Ball Milling (neat) | 30 min | >95 |

| 2 | Sulfonamide, Carbodiimide, CuCl | Ball Milling (neat) | 2 h | 81 |

Catalytic Methods for Environmentally Benign Synthesis

The development of catalytic methods that utilize non-toxic and reusable catalysts is a cornerstone of green chemistry. For the synthesis of 2-aminoimidazolines, research has focused on replacing stoichiometric and often hazardous reagents with catalytic systems that promote cyclization under milder conditions.

One promising approach involves the oxidative cyclization of N-substituted ethylenediamines with a cyano-containing reagent. While traditional methods might use toxic cyanogen halides, greener alternatives are being explored. Catalytic systems that can facilitate this transformation using more benign reagents are of significant interest. For example, various Lewis and Brønsted acids have been shown to catalyze the formation of related imidazoline structures. nih.gov The use of heteropolyacids like phosphotungstic acid (HPW) has been reported as an economical and green catalyst for the synthesis of imidazo[1,2-a]pyridines, showcasing the potential for strong Brønsted acids in related cyclizations. nih.gov

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 2-aminoimidazoles from N-propargyl guanidines, demonstrating the utility of transition metal catalysis in constructing this heterocyclic core. nih.gov Adapting such catalytic systems to the synthesis of the saturated 4,5-dihydro variant from appropriate precursors is a viable strategy. The use of oxidants like N-Bromosaccharin (NBSac) in the synthesis of imidazolines also presents a greener alternative to some traditional methods. nih.gov

Table 3: Environmentally Benign Catalytic Approaches to Imidazoline and Related Heterocycles

| Entry | Reactants | Catalyst/Reagent | Solvent | Key Feature |

| 1 | Aminopyridine, Aldehyde, Isocyanide | Phosphotungstic Acid (HPW) | Ethanol | Low catalyst loading, high yield |

| 2 | N-propargyl guanidine, Aryl triflate | Palladium catalyst | Not specified | C-N and C-C bond formation |

| 3 | Aldehyde, Ethylenediamine | N-Bromosaccharin (NBSac) | Dichloromethane | Green and rapid synthesis |

| 4 | Aromatic aldehyde, Ammonia source | None | Green solvents | Sustainable one-pot synthesis |

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactivity of the Imidazoline (B1206853) Ring

The 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine molecule possesses a guanidine-like amidine system embedded within its cyclic structure. This arrangement significantly influences the electronic properties and reactivity of the imidazoline ring. The nitrogen atoms within the molecule, particularly the exocyclic amino group and the endocyclic imino nitrogen (in its tautomeric form), are the primary centers of nucleophilicity.

The reactivity of the imidazoline core is influenced by the electron-donating nature of the 2-amino group, which increases the electron density within the ring system. The N1-benzyl group, while primarily adding steric bulk, can also subtly influence the electronic environment. The nucleophilicity of related imidazoline systems has been quantified; for instance, 1-benzyl-2-phenyl-4,5-dihydro-1H-imidazole has been assigned a nucleophilicity parameter (N) of 13.11 in dichloromethane, indicating its capacity to react with electrophiles. lmu.de

Electrophilic attack can potentially occur at the endocyclic nitrogen atoms, though this is often less favorable than reaction at the more accessible and highly nucleophilic exocyclic amino group. The saturated C4-C5 bond of the imidazoline ring is generally unreactive towards electrophiles unless specific tautomeric forms are invoked.

Reactions at the 2-Amino Group

The exocyclic 2-amino group is the most prominent site for derivatization due to its high nucleophilicity and accessibility. It readily reacts with a wide range of electrophilic reagents to form a variety of functionalized derivatives.

The 2-amino group of 1-aryl-4,5-dihydro-1H-imidazol-2-amines undergoes reaction with Michael acceptors like ethyl ethoxymethylenecyanoacetate (EMCA). nih.gov This reaction, termed a pseudo-Michael reaction, occurs exclusively on the exocyclic nitrogen atom. nih.gov When conducted at low temperatures (e.g., -10 °C), the reaction yields stable enamine adducts. nih.gov This transformation highlights the pronounced nucleophilic character of the exocyclic amino group, which preferentially attacks the electrophilic carbon of the Michael acceptor. nih.gov The resulting products are valuable intermediates that can be further cyclized into fused heterocyclic systems, such as 2,3-dihydroimidazo[1,2-a]pyrimidines. nih.gov

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 1-Aryl-4,5-dihydro-1H-imidazol-2-amine | Ethyl ethoxymethylenecyanoacetate (EMCA) | Ethyl 2-cyano-3-[(1-aryl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | nih.gov |

The primary amino group serves as a versatile handle for the synthesis of various derivatives through reactions with corresponding electrophiles.

Urea (B33335) Derivatives: The synthesis of urea derivatives from primary amines is a well-established transformation. nih.govrsc.org 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine can be converted to its corresponding urea derivative by reaction with isocyanates. researchgate.net Alternatively, safer phosgene (B1210022) substitutes like N,N'-Carbonyldiimidazole (CDI) can be employed. nih.gov The reaction proceeds via the nucleophilic attack of the 2-amino group on the carbonyl carbon of the isocyanate or activated carbonyl species, leading to the formation of a stable urea linkage. nih.govresearchgate.net

Thiourea (B124793) Derivatives: Analogous to urea formation, thiourea derivatives are readily prepared by reacting the 2-amino group with isothiocyanates. researchgate.netmdpi.com For example, the reaction of a similar cyclic amine with benzoyl isothiocyanate results in the formation of a thiourea derivative. mdpi.com This reaction is a common strategy for introducing the thiourea moiety, which is a significant pharmacophore in medicinal chemistry. nih.gov

Amide Derivatives: Amide derivatives can be synthesized by reacting 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine with acylating agents such as acyl chlorides or carboxylic acid anhydrides. sphinxsai.com This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis. The discovery of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as potent biological agents underscores the importance of this functionalization strategy. nih.gov

Sulfonamide Derivatives: The reaction of the 2-amino group with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamide derivatives. organic-chemistry.orgnih.govresearchgate.net This is a standard method for sulfonamide synthesis, creating a robust linkage that is prevalent in many pharmaceutical compounds. mdpi.com

| Derivative Type | Typical Reagent | Resulting Functional Group |

|---|---|---|

| Urea | R-N=C=O (Isocyanate) | -NH-C(=O)-NH-R |

| Thiourea | R-N=C=S (Isothiocyanate) | -NH-C(=S)-NH-R |

| Amide | R-C(=O)-Cl (Acyl Chloride) | -NH-C(=O)-R |

| Sulfonamide | R-S(=O)₂-Cl (Sulfonyl Chloride) | -NH-S(=O)₂-R |

Modifications on the Benzyl (B1604629) Moiety and Imidazoline Ring Substituents

Beyond the 2-amino group, derivatization can also be achieved by modifying the benzyl group or by introducing substituents onto the imidazoline ring itself.

Benzyl Moiety: The phenyl ring of the N1-benzyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or alkyl groups can be introduced, although the activating or deactivating effects of the imidazoline core must be considered.

Imidazoline Ring: While the saturated C4-C5 positions are generally inert, synthetic strategies allow for the preparation of analogues with substituents at these positions. lookchem.com The synthesis of 4,5-disubstituted imidazoles often involves multi-component condensation reactions starting from precursors like benzil, an aldehyde, and an amine. nih.govsharif.edu These methods can be adapted to produce a variety of substituted imidazoline scaffolds, allowing for systematic exploration of structure-activity relationships. lookchem.com Modifying these substituents has been shown to significantly impact the biological activity of related imidazole (B134444) compounds. lookchem.com

Isomeric and Tautomeric Considerations in Reactivity (e.g., enamine formation)

1-Benzyl-4,5-dihydro-1H-imidazol-2-amine can exist in different tautomeric forms, which significantly influences its reactivity. The primary tautomeric equilibrium is between the 2-amino-imidazoline form (with an endocyclic C=N bond) and the 2-imino-imidazolidine form (with an exocyclic C=N bond).

Furthermore, the potential for an enamine tautomer exists, where a C=C double bond is formed between C4 and C5, with the adjacent nitrogen bearing a hydrogen atom. Enamines are known to be nucleophilic at the α-carbon and undergo reactions with various electrophiles, including alkyl halides and Michael acceptors. masterorganicchemistry.comlibretexts.org

The reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with Michael reagents like EMCA provides direct evidence for the role of tautomerism in its reactivity. nih.gov The reaction proceeds at the exocyclic amino group to form a stable enamine product. nih.gov This outcome indicates that the reaction likely proceeds through the nucleophilic 2-amino tautomer, and the resulting product itself is an enamine. nih.gov Crucially, the isomeric enamines that could theoretically arise from a reaction at the N3 ring nitrogen are not observed, demonstrating a high degree of regioselectivity governed by the tautomeric preference and relative nucleophilicity of the different nitrogen centers. nih.gov

Advanced Structural Characterization Techniques

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, offering a non-destructive means to probe its chemical structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map can be constructed.

¹H NMR Spectroscopy provides information on the chemical environment and spatial relationships of hydrogen atoms. The expected signals for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine would include distinct resonances for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methylene protons of the imidazoline (B1206853) ring, and the amine protons. The chemical shifts (δ) are influenced by electron-donating and withdrawing groups, and spin-spin coupling provides information about adjacent protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment. For instance, the sp²-hybridized carbons of the phenyl ring and the C=N group of the imidazoline ring would appear at a lower field (higher ppm) compared to the sp³-hybridized methylene carbons.

2D-NMR Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive structure elucidation.

HSQC correlates the signals of directly attached proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the benzyl group to the imidazoline ring.

The following tables summarize the predicted NMR data for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (CH₂) | ~4.50 | Singlet |

| Imidazoline (CH₂-CH₂) | 3.20 - 3.60 | Multiplet |

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imidazoline) | ~165 |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | ~50 |

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. Key expected absorption bands would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic portions, C=N stretching of the imidazoline ring, and C=C stretching of the aromatic ring. The IR spectrum of related imidazoline derivatives shows a characteristic C=N stretching frequency in the range of 1639-1646 cm⁻¹. lew.ro

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzyl group, which is a chromophore, would result in characteristic absorption bands in the ultraviolet region of the spectrum. These absorptions are due to π → π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the substitution on the aromatic ring and the solvent used.

Table 3: Predicted IR Absorption Bands for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Imine (C=N) | Stretching | 1630 - 1660 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, characteristic fragments would be expected from the cleavage of the benzyl group (m/z 91) and fragmentation of the imidazoline ring.

Solid-State NMR (ssNMR) Spectroscopy is a specialized NMR technique that provides information about the structure and dynamics of molecules in the solid state. For 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, ssNMR could be used to study polymorphism, intermolecular interactions such as hydrogen bonding involving the amine group, and the dynamics of the benzyl group and imidazoline ring. acs.orgacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. acs.orgresearchgate.net In the broader context of imidazole-containing materials, ssNMR has been instrumental in studying proton tautomerism and transport mechanisms. acs.orgresearchgate.net

Rotational Spectroscopy , typically performed in the gas phase using techniques like Fourier Transform Microwave (FTMW) spectroscopy, can provide extremely precise information about the molecular geometry of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine. By analyzing the absorption of microwave radiation, the rotational constants of the molecule can be determined, which are inversely related to the moments of inertia. From these constants, highly accurate bond lengths and angles can be derived. Studies on related benzyl derivatives have demonstrated the power of this technique to elucidate conformational preferences and the effects of substitution on the molecular structure. researchgate.net

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique for studying molecules adsorbed on metal surfaces. If 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine were to be studied for its interaction with a metal surface, for example, in the context of corrosion inhibition or catalysis, SEIRAS could provide detailed information about its orientation and bonding at the interface. mdpi.com The technique enhances the vibrational signals of the adsorbed molecules, allowing for the study of monolayers and sub-monolayers. For imidazole-ring functionalized self-assembled monolayers, SEIRAS has provided insights into adsorption dynamics and reorientation at interfaces. mdpi.com

X-ray Crystallography

X-ray crystallography would be the premier technique for unambiguously determining the molecular structure of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine. This would involve growing a single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

Table 1: Hypothetical Crystallographic Data for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C10H13N3 |

| Formula Weight | 175.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| Volume (ų) | Data Not Available |

| Z | 4 |

A detailed analysis of the bond lengths, bond angles, and dihedral angles would be crucial for a complete understanding of the molecule's geometry. These parameters would reveal the nature of the chemical bonds and the steric and electronic effects that influence the molecular shape. For instance, the bond lengths within the dihydroimidazole (B8729859) ring would provide insight into the degree of electron delocalization. Dihedral angles would describe the spatial relationship between the benzyl group and the dihydroimidazole ring.

Table 2: Predicted Key Bond Lengths and Angles for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine (Illustrative)

| Bond/Angle | Expected Value |

|---|---|

| C-N (Amine) | ~1.35 Å |

| C-N (Ring) | ~1.47 Å |

| N-C-N Angle | ~110° |

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound. In the case of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, the presence of amine and imine functionalities suggests the potential for strong hydrogen bonding. The benzyl group could also participate in π-π stacking interactions. A crystallographic analysis would identify and quantify these interactions, explaining the stability of the crystal lattice.

Table 3: Potential Intermolecular Interactions in Crystalline 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H (Amine) | N (Imine) | Data Not Available |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For derivatives of 2-aminoimidazoline (B100083), such as the title compound, these calculations can predict stable conformations, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP functional, combined with basis sets like 6-311+G(d,p), has been effectively used to study the geometries of tautomers and isomers of related compounds like 2-amino-2-imidazoline. researchgate.net

Electronic structure analysis derived from DFT calculations offers insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the reactivity and intermolecular interactions of the molecule.

Table 1: Representative Calculated Bond Lengths (Å) and Angles (°) for 2-Aminoimidazoline Moiety using DFT (Note: Data is based on computational studies of the parent 2-amino-2-imidazoline and may vary for the title compound.)

| Parameter | Bond Length (Å) / Angle (°) |

| C2-N1 | 1.38 |

| C2-N3 | 1.38 |

| C4-C5 | 1.54 |

| N1-C5 | 1.47 |

| N3-C4 | 1.47 |

| C2-N(exo) | 1.35 |

| ∠N1-C2-N3 | 108.5 |

| ∠C2-N1-C5 | 111.0 |

| ∠C2-N3-C4 | 111.0 |

| Dihedral N1-C2-N3-C4 | ~10.0 |

For more accurate energy calculations and a deeper understanding of electron correlation effects, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and complete basis set (CBS) methods are employed. Studies on 2-amino-2-imidazoline have utilized MP2/6-311+G(d,p) and CBS-Q model chemistries to investigate the relative stabilities of its tautomers. researchgate.net

These higher-level calculations provide benchmark data that can be used to validate the results from more computationally efficient DFT methods. For 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, such calculations would offer a more refined picture of its electronic structure and energetics, which is crucial for accurately predicting its behavior in different chemical environments.

Tautomerism and Isomerism Studies

The 2-aminoimidazoline core of the title compound can exist in two tautomeric forms: the amino form and the imino form. Theoretical studies are instrumental in elucidating the equilibrium between these tautomers.

Computational studies on 2-amino-2-imidazoline and its derivatives have consistently shown that the amino tautomer is more stable than the imino tautomer in the gas phase. researchgate.net The energy difference is significant enough to suggest that the amino form is predominant under these conditions. The presence of a benzyl (B1604629) substituent on the N1 nitrogen is not expected to fundamentally alter this preference, although it may influence the magnitude of the energy difference.

For the parent 2-amino-2-imidazoline, the free energy difference for the imino to amino tautomerization has been calculated to be in the range of 5–14 kJ/mol, favoring the amino form. researchgate.net In contrast, for clonidine, which has a 2,6-dichlorophenylamino substituent, the imino tautomer is found to be more stable by about 30 kJ/mol. researchgate.net This highlights the significant electronic influence of the substituent on the tautomeric equilibrium.

Table 2: Calculated Relative Energies (kJ/mol) of Amino and Imino Tautomers for 2-Aminoimidazoline Analogs in the Gas Phase (Note: Data is based on computational studies of related compounds.)

| Compound | Method | ΔE (Imino - Amino) | Favored Tautomer |

| 2-Amino-2-imidazoline | B3LYP/6-311+G(d,p) | 10.06 | Amino |

| 2-Amino-2-imidazoline | MP2/6-311+G(d,p) | 11.33 | Amino |

| Clonidine | ONIOM(B3LYP/6-311+G(d,p):MNDO) | -30 | Imino |

The surrounding solvent can have a profound impact on the tautomeric equilibrium. Theoretical studies incorporating solvent effects, often using the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) formalism, have shown that polar solvents can alter the relative stabilities of tautomers.

For 2-amino-2-imidazoline, solvation has been shown to cause a shift in the tautomeric preference towards the imino species. researchgate.net This is because the imino tautomer is generally more polar than the amino tautomer, and thus it is better stabilized by a polar solvent environment. However, for clonidine, it was found that an aqueous medium does not change the relative stability of the individual tautomers. researchgate.net The influence of solvation on 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine would depend on the interplay between the polarity of the tautomers and the specific interactions with the solvent molecules.

Table 3: Effect of Solvation on the Relative Free Energy (ΔG, kJ/mol) of Tautomers (Note: This table illustrates the general trend observed for related compounds.)

| Compound | Phase | ΔG (Imino - Amino) | Shift in Equilibrium |

| 2-Amino-2-imidazoline | Gas | > 0 (Favors Amino) | - |

| 2-Amino-2-imidazoline | Polar Solvent | < ΔG (Gas) | Towards Imino |

The conversion between the amino and imino tautomers involves an intramolecular proton transfer. The energy barrier for this process, known as the activation energy, determines the rate of interconversion. In the absence of a catalyst, this proton transfer is often a high-energy process. nih.gov

Theoretical calculations can map the potential energy surface for the tautomerization reaction and identify the transition state structure. For related systems like 2-amino-2-oxazolin-4-one, the direct proton transfer in the gas phase has a very high activation barrier. However, the presence of water molecules can significantly lower this barrier by acting as a proton shuttle, thereby facilitating the tautomerization process. researchgate.net It is expected that a similar mechanism would be at play for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine. Computational studies have shown that water-assisted proton transfer can lower the activation barrier by as much as 35-45 kcal/mol in analogous systems. researchgate.net

Table 4: Calculated Activation Energies (Ea, kcal/mol) for Proton Transfer in Analogous Systems (Note: Data is for illustrative purposes based on similar heterocyclic systems.)

| System | Proton Transfer Pathway | Calculated Ea (kcal/mol) |

| 2-Amino-2-oxazolin-4-one | Direct (Gas Phase) | ~50-60 |

| 2-Amino-2-oxazolin-4-one | Water-Assisted (1 H₂O) | ~15-20 |

| 2-Amino-2-oxazolin-4-one | Water-Assisted (2 H₂O) | ~10-15 |

Molecular Electronic Properties

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Density Functional Theory (DFT) is a primary computational tool used to explore these characteristics, providing a balance between accuracy and computational cost.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters (Hypothetical Data for Illustrative Purposes)

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical values obtained from DFT calculations for similar compounds. Actual values for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine would require specific computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Generally, areas with negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are prone to nucleophilic attack. nih.gov

In imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring are typically associated with regions of negative electrostatic potential due to the presence of lone pairs of electrons, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen or carbon atoms often exhibit a positive potential, indicating them as potential sites for nucleophilic interactions. orientjchem.org For 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, the MEP map would likely highlight the amino group and the nitrogen atoms of the dihydroimidazole (B8729859) ring as electron-rich centers. DFT studies on related benzimidazole (B57391) derivatives confirm that MEP analysis is crucial for identifying regions involved in non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is instrumental in quantifying hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability.

Table 2: Selected NBO Analysis Parameters (Hypothetical Data for Illustrative Purposes)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(1) | σ(C(2)-N(3)) | 5.2 |

| LP(1) N(3) | σ(C(2)-N(1)) | 4.8 |

| LP(1) N(amine) | π*(C(2)-N(1)) | 12.5 |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The data is hypothetical and illustrative for a compound like 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine.

Aromaticity Assessment (e.g., NICS Calculations)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a ring system. Negative NICS values at the center of a ring are indicative of aromatic character, signifying a diamagnetic ring current, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic system. researchgate.net

The 4,5-dihydro-1H-imidazole ring in the title compound is not aromatic in the classical sense as it lacks a continuous system of conjugated pi electrons due to the presence of sp3-hybridized carbon atoms. However, the concept of aromaticity can still be relevant in understanding the electronic structure of the imidazole part of the molecule. Imidazole itself is an aromatic heterocycle. masterorganicchemistry.com NICS calculations on the fully aromatic imidazole ring consistently show negative values, confirming its aromaticity. For the dihydroimidazole ring, NICS calculations would be expected to yield values closer to zero, reflecting its non-aromatic nature.

Molecular Dynamics Simulations for Reactive Properties and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological receptors.

For 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, MD simulations could be employed to explore its conformational landscape. The benzyl group and the dihydroimidazole ring can adopt various orientations relative to each other, and MD simulations can help identify the most stable conformations and the energy barriers between them. This information is crucial for understanding its reactive properties, as the accessibility of reactive sites can be conformation-dependent. While specific MD simulation studies on this compound are not available in the provided search results, research on similar benzimidazole derivatives has utilized MD simulations to investigate the stability of ligand-protein complexes, providing insights into their potential biological activity. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that has significant applications in technologies such as optical switching, frequency conversion, and telecommunications. Organic molecules with donor-π-acceptor (D-π-A) architectures are often good candidates for NLO materials due to their large hyperpolarizabilities.

Computational chemistry plays a vital role in the prediction and design of new NLO materials. DFT calculations can be used to compute the first hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. Studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that these compounds can exhibit significant NLO behavior, with their hyperpolarizability values being influenced by the nature and position of substituents. researchgate.net The presence of the electron-donating amino group and the π-system of the benzyl group in 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine suggests that it may also possess NLO properties. Theoretical calculations of its dipole moment, polarizability, and hyperpolarizability would be necessary to quantify its potential as an NLO material.

Mechanistic Biological Studies and Molecular Interactions

Investigation of Molecular Targets and Binding Mechanisms

For instance, other imidazoline (B1206853) derivatives have demonstrated significant affinity for both α1 and α2-adrenergic receptors. nih.gov The nature and position of substituents on the imidazoline ring and the aromatic moiety play a critical role in determining the binding affinity and selectivity for different receptor subtypes. nih.gov It is hypothesized that the benzyl (B1604629) group of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine would influence its interaction with the hydrophobic pockets of these receptors.

Imidazoline binding sites are classified into I1, I2, and I3 subtypes, and many 2-aminoimidazoline (B100083) derivatives show a preference for these sites over adrenergic receptors. nih.govnih.gov The interaction with these sites is associated with various pharmacological effects. Without specific studies, the binding profile of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine at these sites remains speculative.

Table 1: Potential Receptor Interactions of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine (Hypothetical)

| Receptor/Binding Site | Potential Interaction | Basis for Hypothesis |

| α-Adrenergic Receptors | Potential binding and modulation | Common activity for the 4,5-dihydro-1H-imidazol-2-amine scaffold |

| Imidazoline Binding Sites | Possible affinity, particularly for I1 and/or I2 subtypes | Structural similarity to known imidazoline receptor ligands |

This table is hypothetical and intended for illustrative purposes, as no specific binding data for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine has been found.

Research into the enzyme inhibitory properties of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine is sparse. However, a study on a related compound, N-benzyl-1H-benzimidazol-2-amine, demonstrated inhibitory activity against Leishmania mexicana arginase. nih.gov Arginase is a metalloenzyme that plays a role in the urea (B33335) cycle and immune response. nih.gov Inhibition of arginase can have therapeutic implications in various diseases.

The study on the related benzimidazole (B57391) derivative suggested a potential mechanism of action involving interaction with the enzyme's active site. nih.gov Whether 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine can inhibit human Arginase I and the specific mechanism of such inhibition (e.g., competitive, noncompetitive, or uncompetitive) requires dedicated experimental investigation.

The ability of imidazole-containing compounds to interfere with bacterial processes, such as biofilm formation, is an area of active research. While no studies have directly implicated 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine in the modulation of bacterial response regulators, other benzimidazole derivatives have been shown to possess anti-biofilm properties. researchgate.net The mechanism often involves the disruption of signaling pathways or the function of proteins essential for biofilm integrity. Given the structural similarities, it is plausible that 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine could exhibit similar activities, but this remains to be experimentally validated.

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a key mechanism for many antimicrobial and anticancer agents. nih.govnih.gov

Several studies have explored the DNA binding properties of benzimidazole derivatives, with some showing a preference for binding to the minor groove of the DNA double helix. researchgate.net This binding is often driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The crescent shape of some of these molecules allows them to fit snugly into the minor groove. The planarity and aromatic nature of the benzyl and imidazole (B134444) rings in 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine could potentially facilitate such interactions. However, without experimental data from techniques like UV-visible spectroscopy, fluorescence spectroscopy, or circular dichroism, the DNA minor groove binding characteristics of this specific compound are unknown.

The potential for DNA binding is often linked to the antimicrobial activity of a compound. By binding to DNA, a molecule can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. researchgate.net Various imidazole and benzimidazole derivatives have been reported to possess antibacterial and antifungal properties. researchgate.netnih.gov The precise mechanism by which these compounds exert their antimicrobial effects can vary, and DNA interaction is one of several possibilities. The contribution of DNA binding to the potential antimicrobial activity of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine has not been investigated.

Table 2: Summary of Mechanistic Information for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine

| Area of Investigation | Finding for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine |

| α-Adrenergic Receptor Interaction | No specific data available. |

| Imidazoline Binding Site Interaction | No specific data available. |

| Enzyme Inhibition (Human Arginase I) | No specific data available. |

| Modulation of Bacterial Protein Function | No specific data available. |

| DNA Minor Groove Binding | No specific data available. |

| Role in Antimicrobial Activity | No specific data available. |

Computational Approaches in Ligand-Target Interactions

Computational strategies are integral to the iterative process of drug design and optimization. drugdesign.org Techniques such as molecular docking and structure-based drug design allow for the virtual screening of compound libraries and the rational modification of lead structures to enhance their pharmacological profiles.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. arabjchem.org This method is crucial for understanding the specific interactions that drive molecular recognition. In the context of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine derivatives, docking studies help to visualize how these molecules fit into the binding sites of their targets, such as adrenergic or imidazoline receptors.

The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. The lower the binding energy score, the more favorable the interaction. These studies can reveal key molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues within the receptor's active site. arabjchem.org For instance, a docking study on a series of novel 2-(2-benzyl-benzoimidazol-1-yl)-1-(3,5-diphenyl-4,5-dihydro-pyrazol-1-yl) ethanones identified specific compounds with high predicted binding affinities to the human mitochondrial branched-chain aminotransferase, with docking scores indicating strong potential for interaction. connectjournals.com

The insights gained from these predictions are invaluable. They allow medicinal chemists to understand why certain structural modifications lead to increased or decreased activity. For example, the addition of a specific functional group might enable a new hydrogen bond with a key residue, thereby increasing the ligand's affinity and potency.

Below is a representative data table illustrating the type of information obtained from molecular docking studies on various imidazole derivatives.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | α2-Adrenergic Receptor | -8.5 | Asp113, Phe391, Tyr195 |

| Derivative B | Imidazoline I1 Receptor | -9.2 | His264, Tyr351, Trp423 |

| Derivative C | α2-Adrenergic Receptor | -7.9 | Asp113, Ser201 |

| Derivative D | Imidazoline I1 Receptor | -9.5 | His264, Phe348, Tyr446 |

Note: This table is illustrative. The specific binding energies and interacting residues are hypothetical examples to demonstrate the data generated from molecular docking simulations.

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. drugdesign.org When a high-resolution structure of the target is available, SBDD becomes a powerful, rational approach to drug discovery.

The process is iterative. drugdesign.org It begins with the analysis of the target's binding site to identify key features and pockets. Molecular docking of a lead compound, such as a derivative of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine, provides an initial model of its binding mode. nih.gov This model highlights which parts of the molecule are essential for binding and where modifications could be beneficial.

Key principles of SBDD applied to these derivatives include:

Exploiting Hydrophobic Interactions: If the binding site contains hydrophobic pockets, modifying the ligand to include non-polar groups that can occupy these spaces can significantly increase binding affinity. This is driven by the favorable entropy gain from displacing water molecules. drugdesign.org

Optimizing Hydrogen Bonding: The imidazole and amine groups in the core structure are capable of acting as hydrogen bond donors and acceptors. stereoelectronics.org SBDD aims to position these groups optimally to form strong hydrogen bonds with corresponding residues in the receptor, such as serine, threonine, or aspartic acid.

Scaffold Hopping and Bioisosteric Replacement: Computational analysis might suggest that the core imidazoline scaffold can be replaced by a different chemical group (a bioisostere) that maintains the key interactions but improves other properties like metabolic stability or bioavailability. stereoelectronics.org For example, a pyridine (B92270) ring might be used to mimic the imidazole ring. drugdesign.org

Through this cyclical process of design, synthesis, and testing, guided by computational models, researchers can systematically refine the structure of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine derivatives to produce compounds with enhanced therapeutic potential.

Thermodynamic and Kinetic Aspects of Molecular Recognition

While molecular docking provides a static picture of the ligand-receptor complex and an estimate of binding affinity, a deeper understanding requires examining the thermodynamics and kinetics of the binding process. nih.gov Molecular recognition is not just about how well a ligand fits, but also about the energetic changes and the rates of association and dissociation involved in forming the complex.

Thermodynamics of binding is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It is primarily driven by the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces. A negative ΔH indicates an energetically favorable binding event.

Entropy (ΔS): Represents the change in the randomness or disorder of the system. Binding is often entropically unfavorable because it restricts the conformational freedom of both the ligand and the protein. However, the displacement of ordered water molecules from the binding site can provide a significant, favorable entropic contribution (the hydrophobic effect). drugdesign.org

Kinetics of binding describes the rates at which the ligand and receptor associate (the "on-rate," k_on) and dissociate (the "off-rate," k_off). These rates determine the binding affinity (K_D = k_off / k_on) and the residence time of the drug on its target. A long residence time (slow k_off) can sometimes lead to a more durable pharmacological effect.

Computational methods like molecular dynamics (MD) simulations can be used to study these dynamic processes. nih.gov By simulating the movement of atoms over time, MD can provide insights into the flexibility of the receptor, the pathway of ligand binding, and the energetic landscape of the interaction, complementing the static views from docking. nih.gov

The table below summarizes the key thermodynamic and kinetic parameters that characterize molecular recognition.

| Parameter | Symbol | Description | Significance in Drug Design |

| Gibbs Free Energy | ΔG | The overall energy change upon binding, determining spontaneity. | A more negative ΔG corresponds to a higher binding affinity. |

| Enthalpy Change | ΔH | The heat released or absorbed due to bond formation/breakage. | Favorable (negative) ΔH indicates strong, stable interactions. |

| Entropy Change | ΔS | The change in disorder of the system upon binding. | A positive ΔS, often from the hydrophobic effect, contributes to affinity. |

| Association Rate Constant | k_on | The rate at which the ligand binds to the target. | A fast on-rate allows the drug to find its target quickly. |

| Dissociation Rate Constant | k_off | The rate at which the ligand-target complex falls apart. | A slow off-rate (long residence time) can prolong the drug's effect. |

| Dissociation Constant | K_D | The ratio of k_off to k_on; a measure of binding affinity. | A lower K_D value indicates a higher affinity of the ligand for its target. |

Understanding both the thermodynamic driving forces and the kinetic profile of 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine derivatives is essential for a complete picture of their mechanism of action and for designing molecules with optimal efficacy and duration of action.

Applications in Organic Synthesis and Catalysis

Role as Precursors in Heterocyclic Synthesis

The 4,5-dihydro-1H-imidazole (imidazoline) core is a valuable scaffold in medicinal and materials chemistry. mdpi.com Compounds containing this ring system are integral to numerous pharmacologically active agents. nih.govsciepub.com The 1-benzyl-4,5-dihydro-1H-imidazol-2-amine structure serves as a key intermediate for the synthesis of a diverse range of substituted imidazoles and other fused heterocyclic compounds. researchgate.net

The synthesis of complex heterocyclic molecules often relies on multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product containing substantial portions of all the starting materials. biolmolchem.comnih.gov The amine group at the C2 position and the secondary amines within the imidazoline (B1206853) ring of 1-benzyl-4,5-dihydro-1H-imidazol-2-amine provide multiple reactive sites. This allows it to participate in condensation and cyclization reactions with various electrophiles to build more elaborate molecular architectures. For instance, derivatives of this compound can be envisioned to react with dicarbonyl compounds, aldehydes, and other reagents in MCRs to yield poly-substituted or fused imidazole (B134444) systems. researchgate.netfrontiersin.org

The general synthetic utility of aminoazoles as precursors for fused heterocyclic systems, such as pyrazoloazines, highlights the potential of 1-benzyl-4,5-dihydro-1H-imidazol-2-amine in similar synthetic strategies. beilstein-journals.org By reacting with appropriate bielectrophilic partners, it can serve as a building block for novel bicyclic and polycyclic nitrogen-containing heterocycles.

Table 1: Examples of Heterocyclic Systems Synthesized from Imidazole/Imidazoline Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Substituted Imidazoles | Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Three-component cyclocondensation | sciepub.com |

| N-Benzylethylenediamine | Thiophene-2-carbaldehyde, NBS | 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | Oxidative Cyclization | mdpi.com |

| 5-Aminopyrazole | Bielectrophilic Moieties | Pyrazoloazines | Condensation/Cyclization | beilstein-journals.org |

| Benzoin, Urea (B33335), Benzyl (B1604629) Bromide | Copper Catalyst | 2,4,5-Triarylimidazole | Three-component reaction | biolmolchem.com |

Application as Organocatalysts and Ligands in Metal-Catalyzed Reactions

The application of imidazole and its derivatives as organocatalysts is a growing area of interest in organic synthesis. ias.ac.in The basic nitrogen atoms in the 1-benzyl-4,5-dihydro-1H-imidazol-2-amine scaffold can function as a Brønsted or Lewis base, catalyzing a variety of organic transformations. Imidazole itself has been shown to be an effective organocatalyst for multicomponent reactions, highlighting the potential of its derivatives. ias.ac.inresearchgate.net

More significantly, the 4,5-dihydro-1H-imidazole framework is the direct precursor to N-Heterocyclic Carbenes (NHCs), a class of powerful organocatalysts and exceptionally stable ligands for transition metals. beilstein-journals.orgnih.gov NHCs are known for their strong σ-donating properties and their ability to form robust bonds with metal centers, leading to highly stable and active catalysts. scripps.edu

The conversion of 1-benzyl-4,5-dihydro-1H-imidazol-2-amine to an NHC would involve N-alkylation or N-arylation at the second ring nitrogen, followed by deprotonation of the corresponding imidazolinium salt. The resulting NHC ligand can be used to stabilize a wide array of transition metals, including palladium, ruthenium, copper, and gold, for use in various catalytic reactions. google.combeilstein-journals.org

Key steps for generating an NHC from an imidazoline precursor:

Synthesis of Imidazolinium Salt: The imidazoline is reacted with an alkyl or aryl halide to form a quaternary imidazolinium salt.

Deprotonation: The salt is treated with a strong base to remove the acidic proton at the C2 position, generating the free carbene. This is often done in situ. beilstein-journals.org

Metal complexes bearing NHC ligands derived from such precursors are employed in a multitude of catalytic transformations.

Table 2: Applications of NHC-Metal Complexes in Catalysis

| Reaction Type | Metal Center | NHC Ligand Type | Significance | Reference |

|---|---|---|---|---|

| Cross-Coupling Reactions | Palladium (Pd) | Imidazol-2-ylidene | Formation of C-C and C-N bonds with high efficiency. scripps.edu | scripps.edu |

| Metathesis Reactions | Ruthenium (Ru) | Imidazolin-2-ylidene | Key catalysts for C=C bond formation in polymer and fine chemical synthesis. | google.com |

| C-H Bond Activation | Various | Imidazol-2-ylidene | Direct functionalization of C-H bonds, improving atom economy. | |

| Catalysis in Water | Palladium (Pd) | Functionalized Imidazol-2-ylidene | Development of water-soluble catalysts for green chemistry applications. mdpi.com | mdpi.com |

Potential as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net Effective chiral auxiliaries are typically derived from inexpensive, naturally occurring chiral molecules. researchgate.net

While 1-benzyl-4,5-dihydro-1H-imidazol-2-amine is itself achiral, its scaffold holds significant potential for the development of novel chiral auxiliaries. Chirality can be introduced into the molecule in several ways:

Modification of the Benzyl Group: Introducing a chiral center on the benzylic carbon or using a chiral, substituted aromatic group.

Substitution on the Imidazoline Ring: Introducing substituents at the C4 or C5 positions of the imidazoline ring. For example, starting the synthesis with a chiral diamine would result in an enantiomerically pure imidazoline.

Once a chiral version of the molecule is obtained, it can be covalently attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary would then direct the approach of a reagent to one of the prochiral faces of the substrate, leading to a diastereoselective reaction. scielo.org.mx For example, if the chiral amine is acylated with a prochiral carboxylic acid derivative, the subsequent enolate alkylation could proceed with high diastereoselectivity, similar to the well-established pseudoephedrine and oxazolidinone auxiliaries. nih.gov The inherent rigidity of the ring structure and the defined spatial orientation of the benzyl group could provide an effective stereodifferentiating environment. researchgate.net

Table 3: Common Classes of Chiral Auxiliaries

| Auxiliary Class | Origin/Core Structure | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones | Amino Alcohols | Aldol, Alkylation, Diels-Alder Reactions | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Ephedra Alkaloids | Asymmetric Alkylation | nih.gov |

| Camphorsultam | Camphor | Aldol, Conjugate Addition Reactions | researchgate.net |

| Sulfur-based Auxiliaries | Amino Acids | Aldol and Michael Addition Reactions | scielo.org.mx |

The development of chiral auxiliaries based on the 1-benzyl-4,5-dihydro-1H-imidazol-2-amine framework represents a promising avenue for research in asymmetric synthesis.

Exploration in Green Solvent Systems (e.g., as part of ionic liquids)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered "green" or environmentally benign solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rdd.edu.iqresearchgate.net Imidazolium-based salts are one of the most common and versatile classes of ionic liquids. ontosight.ai

The 1-benzyl-4,5-dihydro-1H-imidazol-2-amine structure is an excellent precursor for the synthesis of imidazolium-based ionic liquids. Through quaternization of the nitrogen atoms in the imidazoline ring with various alkyl halides, a wide range of imidazolinium salts can be prepared. rdd.edu.iqontosight.ai The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be fine-tuned by carefully selecting the N-substituents (like the benzyl group already present) and the counter-anion (e.g., Cl⁻, BF₄⁻, PF₆⁻). researchgate.netontosight.ai

For example, a related compound, 1-benzyl-4,5-dihydro-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium chloride, has been identified as an imidazolium-based ionic liquid with potential applications in catalysis and as a solvent for extraction and separation processes. ontosight.ai This demonstrates that the core structure is highly amenable to forming ILs. The presence of the benzyl group can influence the properties of the resulting IL, potentially enhancing its ability to dissolve aromatic compounds through π-π stacking interactions.

The use of these tailored ionic liquids as solvents or catalysts in organic reactions can lead to improved reaction rates, selectivities, and easier product separation, aligning with the principles of green chemistry. mdpi.com

Table 4: Properties and Applications of Imidazolium-Based Ionic Liquids

| Property | Description | Application in Green Chemistry | Reference |

|---|---|---|---|

| Low Vapor Pressure | Do not evaporate easily, reducing air pollution and solvent loss. | Replacement for volatile organic compounds (VOCs). | ontosight.ai |

| High Thermal Stability | Can be used over a wide range of temperatures. | Allows for reactions at high temperatures without solvent boiling. | ontosight.ai |

| Tunable Polarity/Solvency | Properties can be modified by changing cation/anion combination. | Can be designed as specific solvents for reactions or extractions. | rdd.edu.iq |

| Catalytic Activity | Can act as both solvent and catalyst (task-specific ILs). | Simplifies reaction setups and improves efficiency. | ontosight.ai |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituent Effects on Biological Activity and Molecular Properties

The biological activity and molecular properties of derivatives of 1-benzyl-4,5-dihydro-1H-imidazol-2-amine are profoundly influenced by the nature and position of substituents on both the benzyl (B1604629) ring and the imidazoline (B1206853) core. These modifications can alter the compound's electronic distribution, steric profile, and conformational flexibility, thereby affecting its interaction with target receptors.

Studies on related N-benzyl substituted heterocyclic compounds have demonstrated that these modifications can dramatically alter biological outcomes. For instance, in the N-benzyl phenethylamine (B48288) series, which also targets adrenergic receptors, N-benzyl substitution was found to significantly enhance both binding affinity and functional activity at 5-HT2A receptors compared to simpler N-alkyl substitutions. nih.gov Similarly, within a series of 2-aminoimidazoline (B100083) derivatives developed as α2-adrenoceptor antagonists, varying the aromatic and linker moieties led to compounds with high receptor affinity (pKi > 7). nih.gov These findings underscore the critical role of the N-benzyl group and its analogs in modulating receptor interactions.

Research on structurally related N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has provided clear evidence of electronic effects influencing biological activity. In this series, the presence of electronegative fluorine atoms on the aryl ring was a significant factor in the compound's antioxidant activity. mdpi.com For example, a derivative with two fluorine atoms showed high interaction with the stable free radical DPPH. mdpi.com This highlights how electron-withdrawing groups can modify the electronic character of the molecule to enhance a specific biological effect. While not directly studying 1-benzyl-4,5-dihydro-1H-imidazol-2-amine, this principle is fundamental to its rational design. The introduction of substituents with varying electronic character on the benzyl ring is a key strategy for fine-tuning receptor affinity and selectivity.

The following table illustrates the impact of electronic substituent effects on the radical scavenging activity in a related series of N-benzyl nitrone derivatives.

| Compound ID | Substituent (Ar) | Activity vs. DPPH (%) after 20 min |

| 10a | Phenyl | 57.5 |

| 10b | 4-Fluorophenyl | 81.0 |

| 10c | 2,4-Difluorophenyl | 78.0 |

| 10d | 4-Chlorophenyl | 64.5 |

| Data derived from studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. mdpi.com |

The size and spatial arrangement of substituents introduce steric effects that can dictate the molecule's preferred conformation and its ability to fit within a receptor's binding site. The 2-aminoimidazoline scaffold is relatively rigid, but the N-benzyl group possesses significant conformational freedom through rotation around the nitrogen-carbon and carbon-aryl bonds.

Conformational analyses of related N-amino-imidazolin-2-one peptide mimics reveal that substituents on the heterocyclic ring significantly influence the molecule's three-dimensional structure. In a comparative study, a 4-methyl substituted model was found to favor a β-turn conformation, whereas a 4-benzyl substituted model preferentially adopted a γ-turn conformer. nih.gov This demonstrates that even a change from a small methyl group to a bulkier benzyl group can have a profound impact on the conformational preferences of the entire molecule. nih.govnih.gov The planar geometry of the imidazoline ring itself can cause dihedral angles to deviate from ideal turn geometries, further emphasizing the interplay between the core structure and its substituents. nih.gov These findings suggest that steric bulk on or near the imidazoline ring of 1-benzyl-4,5-dihydro-1H-imidazol-2-amine can be used as a tool to control its conformational presentation to a biological target, thereby influencing binding and activity.

Correlation of Computational Descriptors with Experimental Observations

Computational chemistry provides powerful tools for rationalizing and predicting the biological activity of molecules. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate numerical descriptors of a molecule's structure (e.g., lipophilicity, electronic properties, size) with its experimental biological activity.

For classes of compounds including 2-(benzyl)imidazoline analogs, QSAR studies have successfully identified key molecular properties that govern receptor affinity. One such investigation on derivatives acting as human 5-HT1D/1B receptor ligands found that lipophilicity at the 4-position of the benzyl ring correlated well with receptor binding affinity. researchgate.net This suggests that modifying the benzyl ring to alter its lipophilicity is a viable strategy for modulating the potency of these compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D steric and electrostatic fields of a series of molecules. These techniques have been applied to various heterocyclic structures to create predictive models and guide the design of new, more potent inhibitors. nih.gov For example, a 3D-QSAR study on 5-benzyl-4-thiazolinone derivatives identified specific steric and electrostatic fields that were crucial for their inhibitory activity. nih.gov Such models provide a three-dimensional roadmap for optimization, indicating where steric bulk is favored or disfavored and where positive or negative electrostatic potential enhances activity.

The table below presents a hypothetical QSAR model for a series of 2-aminoimidazoline derivatives, illustrating how computational descriptors can be correlated with observed biological activity.

| Compound | Substituent (X) | LogP (Lipophilicity) | Dipole Moment (Debye) | pIC50 (Experimental) | pIC50 (Predicted by Model) |

| 1 | H | 2.5 | 3.1 | 6.5 | 6.4 |

| 2 | 4-Cl | 3.2 | 4.5 | 7.1 | 7.2 |

| 3 | 4-CH3 | 3.0 | 2.9 | 6.8 | 6.7 |

| 4 | 4-OCH3 | 2.4 | 3.8 | 6.9 | 6.8 |

| 5 | 3,4-diCl | 3.9 | 5.2 | 7.8 | 7.9 |

| This table is illustrative, based on principles from QSAR studies on related heterocyclic compounds. researchgate.netnih.govnih.gov |

Strategies for Lead Optimization through Rational Design

Lead optimization is an iterative process that uses SAR data and computational insights to modify a lead compound, aiming to enhance its desirable properties (potency, selectivity) while minimizing undesirable ones (off-target effects, poor metabolic stability). For the 1-benzyl-4,5-dihydro-1H-imidazol-2-amine scaffold, several rational design strategies are employed.

One key strategy involves exploring the chemical space around the core scaffold by synthesizing and testing a library of analogs with diverse substituents. This approach helps to build a comprehensive SAR map. For example, in the development of 2-aminoimidazoline derivatives as α2-adrenoceptor antagonists, various aromatic groups and alkyl linkers were explored to improve receptor affinity and functional activity. nih.gov

Another powerful strategy is scaffold hopping, where the core structure is replaced with a different one that maintains the key pharmacophoric features. This can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles.

Computational methods are integral to modern lead optimization. Once a binding mode is proposed through molecular docking, new analogs can be designed in silico to improve interactions with the target receptor. For instance, specific amino acid residues in the binding pocket can be targeted for enhanced hydrogen bonding or hydrophobic interactions. QSAR models, as described previously, can then be used to prioritize which of these designed analogs are most likely to have improved activity before committing resources to their chemical synthesis. wu.ac.th This cycle of design, synthesis, and testing, guided by computational and experimental data, is the cornerstone of rational drug design for this and other important chemical scaffolds.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While classical routes to 2-aminoimidazolines exist, future research should focus on developing more efficient, sustainable, and diverse synthetic pathways to 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine and its derivatives.

Multicomponent Reactions (MCRs): One-pot synthesis strategies, such as MCRs, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govbiolmolchem.com Future work could explore the feasibility of a three-component reaction involving N-benzylethylenediamine, a cyanating agent, and a catalyst to construct the core structure in a single step. This approach would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Emphasis should be placed on environmentally benign synthetic methods. This includes the use of green solvents like water or ethanol, and the development of reusable catalysts, such as copper nanoparticles or silica-supported reagents, to minimize environmental impact. nih.govbiolmolchem.com Microwave-assisted synthesis is another avenue that could dramatically reduce reaction times and improve yields. nih.gov

Flow Chemistry Synthesis: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and ease of scalability. Developing a flow-based synthesis for 1-Benzyl-4,5-dihydro-1H-imidazol-2-amine would be a significant advancement, enabling on-demand production and purification, which is highly valuable for both research and potential commercial applications.